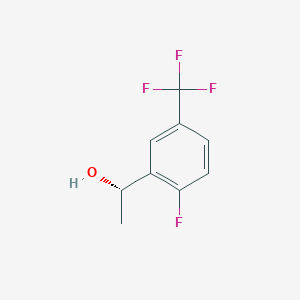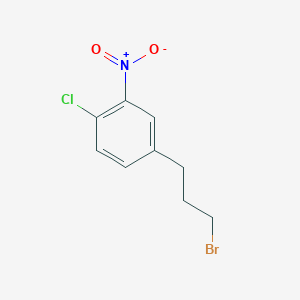
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzene, substituted with a bromopropyl group, a chlorine atom, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and alkylation of benzene derivatives. One common method involves the nitration of 4-chloronitrobenzene to introduce the nitro group, followed by the bromination of the propyl chain . The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The primary product is 1-(3-Aminopropyl)-4-chloro-3-nitrobenzene.
Oxidation: Products include carboxylic acids or aldehydes depending on the reaction conditions.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be used in the study of enzyme inhibition or as a precursor for biologically active compounds.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-chloro-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Bromopropyl)-4-chloro-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-5-1-2-7-3-4-8(11)9(6-7)12(13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
VLCGURCNTGHHPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
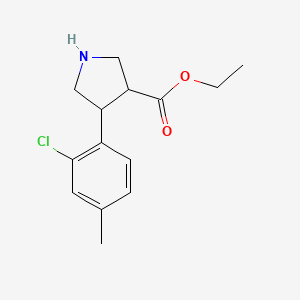
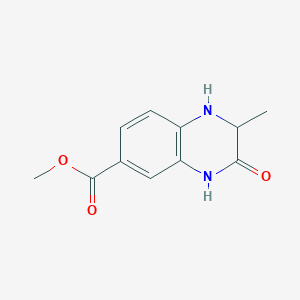

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
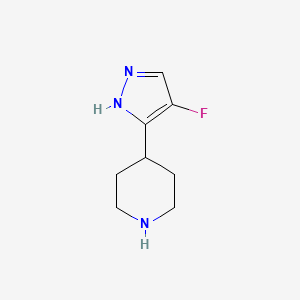
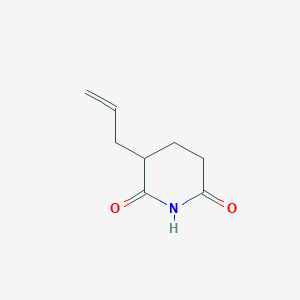
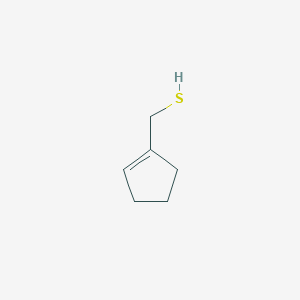
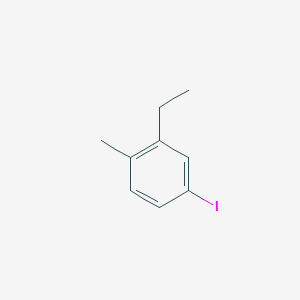
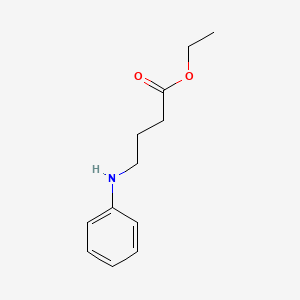
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
